molecular formula C13H10O2S B188641 diphenoxymethanethione CAS No. 13509-34-7

diphenoxymethanethione

Cat. No.: B188641
CAS No.: 13509-34-7
M. Wt: 230.28 g/mol
InChI Key: GQZLUBQHOLNJIL-UHFFFAOYSA-N
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Description

diphenoxymethanethione: is an organic compound with the molecular formula C₁₃H₁₀O₂S. It is also known by other names such as diphenyl thionocarbonate and diphenyl carbonothioate. This compound is characterized by its unique structure, which includes a thioester functional group, making it an interesting subject of study in organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: diphenoxymethanethione can be synthesized through various methods. One common synthetic route involves the reaction of phenol with thiophosgene (CSCl₂) in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired ester .

Industrial Production Methods: In an industrial setting, the production of carbonothioic acid, O,O-diphenyl ester may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, often involving the use of catalysts and controlled temperatures .

Chemical Reactions Analysis

Types of Reactions: diphenoxymethanethione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

diphenoxymethanethione has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thioesters and other sulfur-containing compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and other therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which carbonothioic acid, O,O-diphenyl ester exerts its effects involves the interaction of its thioester group with various molecular targets. The thioester group is highly reactive, allowing it to participate in nucleophilic acyl substitution reactions. These reactions can modify proteins and other biomolecules, potentially altering their function and activity .

Comparison with Similar Compounds

Uniqueness: diphenoxymethanethione is unique due to its thioester group, which imparts distinct reactivity and properties compared to similar compounds. This makes it valuable in specific synthetic and research applications .

Properties

IUPAC Name

diphenoxymethanethione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O2S/c16-13(14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQZLUBQHOLNJIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=S)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30318286
Record name Carbonothioic acid, O,O-diphenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30318286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13509-34-7
Record name Diphenyl thionocarbonate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328395
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Carbonothioic acid, O,O-diphenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30318286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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